3-Chloro-5-(pentafluorosulfur)benzoic acid
Overview
Description
3-Chloro-5-(pentafluorosulfur)benzoic acid is a specialized organic compound characterized by the presence of a chlorine atom and a pentafluorosulfur group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(pentafluorosulfur)benzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of the pentafluorosulfur group. One common method is the reaction of 3-chlorobenzoic acid with sulfur tetrafluoride (SF4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process requires careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(pentafluorosulfur)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Production of alcohols or other reduced forms.
Substitution: Generation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-Chloro-5-(pentafluorosulfur)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific reactions it undergoes.
Comparison with Similar Compounds
3-Chloro-5-(pentafluorosulfur)benzoic acid is unique due to its combination of chlorine and pentafluorosulfur groups. Similar compounds include:
3-Chlorobenzoic acid: Lacks the pentafluorosulfur group.
5-(Pentafluorosulfur)benzoic acid: Lacks the chlorine atom.
3-Chloro-5-(fluorosulfur)benzoic acid: Contains a fluorosulfur group instead of pentafluorosulfur.
Properties
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUCPMZEYUIRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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